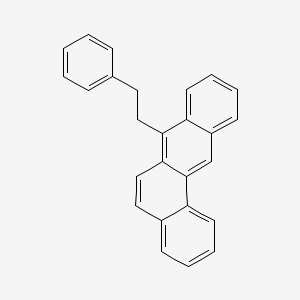

7-(2-Phenylethyl)tetraphene

Description

Properties

CAS No. |

5705-69-1 |

|---|---|

Molecular Formula |

C26H20 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

7-(2-phenylethyl)benzo[a]anthracene |

InChI |

InChI=1S/C26H20/c1-2-8-19(9-3-1)14-16-24-23-13-7-5-11-21(23)18-26-22-12-6-4-10-20(22)15-17-25(24)26/h1-13,15,17-18H,14,16H2 |

InChI Key |

HWLMCSUSUVEPGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C3C=CC4=CC=CC=C4C3=CC5=CC=CC=C52 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 7 2 Phenylethyl Tetraphene

Fundamental Reaction Pathways of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons are known to undergo a variety of reactions, primarily targeting the aromatic ring system. noaa.gov The reactivity of these compounds is influenced by their electronic structure, size, and the arrangement of the fused rings. numberanalytics.com For tetraphene (benzo[a]anthracene), the presence of four fused benzene (B151609) rings results in a complex distribution of electron density, leading to regioselectivity in its reactions.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including PAHs. numberanalytics.com In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. researchgate.net The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. rsc.org

For the tetraphene (benzo[a]anthracene) skeleton, theoretical and experimental studies have shown that electrophilic attack preferentially occurs at the meso-positions of the anthracene (B1667546) moiety, namely the C-7 and C-12 positions. acs.org These positions are the most nucleophilic and lead to the formation of the most stable carbocation intermediates. For instance, the nitration of various mono- and dialkylated benz[a]anthracenes consistently results in substitution at the C-7 or C-12 position. acs.orgacs.org The presence of the (2-phenylethyl) group at the 7-position, being an electron-donating alkyl group, is expected to further activate the tetraphene ring towards electrophilic attack. However, it will also sterically hinder attack at the 7-position itself. Consequently, electrophilic substitution on 7-(2-phenylethyl)tetraphene would be strongly directed to the C-12 position.

Table 1: Regioselectivity in Electrophilic Substitution of Benz[a]anthracene Derivatives

| Substituent on Benz[a]anthracene | Electrophile | Major Product(s) (Position of Substitution) | Reference |

|---|---|---|---|

| Unsubstituted | Proton (H⁺) | 7- and 12- | acs.org |

| 7-Methyl | NO₂⁺ | 12-Nitro | acs.org |

| 12-Methyl | Proton (H⁺) | 7- (kinetic), ipso- (thermodynamic) | acs.orgnih.gov |

| 1,12-Dimethyl | Proton (H⁺) | 7- | acs.orgacs.org |

Nucleophilic Aromatic Substitution Pathways

While less common than electrophilic substitution for electron-rich PAHs, nucleophilic aromatic substitution (SNAr) can occur, particularly if the aromatic ring is substituted with strong electron-withdrawing groups. youtube.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com For unsubstituted PAHs like benzo[a]pyrene, induced nucleophilic substitution has been observed. nih.gov

In the case of this compound, the phenylethyl group is electron-donating, which would disfavor a standard SNAr reaction. However, another pathway for nucleophilic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism is favored by strong bases and does not require electron-withdrawing groups. youtube.com It is conceivable that under harsh basic conditions, this compound could undergo nucleophilic substitution via a benzyne-type intermediate, although such reactivity is not well-documented for this specific class of compounds.

Radical Reactions in Substituted PAH Systems

PAHs can undergo radical reactions, often initiated by atmospheric oxidants or under high-temperature conditions. The reaction of benzo[a]anthracene with hydroxyl radicals (•OH), for example, has been studied and leads to a variety of oxidation products, including benzo[a]anthracenols, dialdehydes, ketones, and epoxides. nih.gov The initial step is typically the addition of the radical to the aromatic ring. The lifetime of benzo[a]anthracene in the atmosphere with respect to hydroxyl radicals has been calculated to be approximately 5.92 hours. nih.gov

The presence of the phenylethyl substituent at the 7-position would likely influence the sites of radical attack on the tetraphene nucleus, although the primary radical reactions may occur on the side chain itself due to the weaker C-H bonds at the benzylic position.

Reactivity of the Phenylethyl Side Chain

The phenylethyl side chain introduces a different mode of reactivity to the this compound molecule, centered on the alkyl portion of the substituent.

Oxidative Transformations of the Phenylethyl Moiety

Alkyl side chains on aromatic rings are susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring). libretexts.org Strong oxidizing agents, such as hot acidic permanganate, can oxidize the benzylic carbon to a carboxylic acid. msu.edu For the phenylethyl group, the benzylic carbon is the one attached to the tetraphene ring. Under strong oxidizing conditions, this could lead to the cleavage of the C-C bond of the ethyl group and formation of 7-carboxytetraphene. Milder oxidation of a phenylethyl group can yield phenylacetic acid. google.com The oxidation of PAHs can also be facilitated by photochemical processes, leading to reactive intermediates. researchgate.net

Table 2: Potential Oxidative Transformation Products of the Phenylethyl Side Chain

| Reactant | Oxidizing Agent/Conditions | Major Product |

|---|---|---|

| Alkylbenzene | KMnO₄, H⁺, heat | Benzoic acid |

| Phenylethyl alcohol | Persulfate salts | Phenylacetic acid |

| This compound | Strong oxidizing agent | 7-Carboxytetraphene (predicted) |

Hydrogen Abstraction Reactions

The C-H bonds at the benzylic position of the phenylethyl side chain are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This makes them susceptible to hydrogen abstraction by radicals. This process is a key initial step in many autoxidation and combustion reactions. The rate of hydrogen abstraction is influenced by the nature of the abstracting radical and the stability of the radical being formed. For instance, hydrogen abstraction from phenols by radicals has been shown to be a significant reaction pathway. rsc.org While specific data for this compound is not available, the principles of benzylic reactivity suggest that the hydrogens on the carbon atom adjacent to the tetraphene ring would be the most readily abstracted.

Despite a comprehensive search for scholarly articles and research data, no information was found on the chemical compound “this compound.” The search yielded results for structurally related but distinct molecules, such as 6,7,13,14-Tetraarylbenzo[k]tetraphene and 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. However, no data specifically pertaining to the reaction mechanisms, chemical transformations, or catalytic behavior of this compound could be located.

Therefore, it is not possible to generate the requested article with the specified detailed outline. The absence of scientific literature on this particular compound prevents the creation of an accurate and informative article as per the user's instructions. Any attempt to do so would require speculation and would not adhere to the required standards of scientific accuracy.

Advanced Spectroscopic Characterization of 7 2 Phenylethyl Tetraphene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity of atoms within 7-(2-Phenylethyl)tetraphene can be established.

The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule. The spectrum can be divided into two distinct regions: the downfield aromatic region, corresponding to the protons on the tetraphene and phenyl rings, and the upfield aliphatic region, representing the protons of the ethyl bridge.

The protons on the large, fused tetraphene ring system are significantly deshielded due to the powerful ring current effect of the extended π-system, causing their signals to appear at very high chemical shifts (typically δ 7.5-9.0 ppm). The protons of the monosubstituted phenyl ring appear in their characteristic region (δ 7.2-7.4 ppm). In contrast, the aliphatic protons of the ethyl linker (-CH₂-CH₂-) are shielded and resonate at much lower chemical shifts. The integration of the peak areas in the spectrum confirms the relative number of protons in each environment. libretexts.org

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

Note: The following data is a plausible representation based on known chemical shift values for analogous structures. Actual experimental values may vary.

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Tetraphene Aromatic | 8.70 - 7.80 | Multiplet | - | 11H |

| Phenyl (ortho, meta, para) | 7.35 - 7.25 | Multiplet | - | 5H |

| Ar-CH₂ -CH₂-Ph | 3.25 | Triplet | 7.5 | 2H |

| Ar-CH₂-CH₂ -Ph | 3.10 | Triplet | 7.5 | 2H |

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, each carbon signal can be assigned as a primary (CH₃), secondary (CH₂), tertiary (CH), or quaternary (C) carbon. uvic.ca

The carbon atoms of the tetraphene and phenyl rings resonate in the downfield region (δ 120-145 ppm), characteristic of sp²-hybridized carbons in an aromatic system. The two sp³-hybridized carbons of the ethyl bridge appear in the upfield aliphatic region (δ 30-40 ppm). Quaternary carbons, which bear no protons, are identified by their absence in DEPT-135 spectra and their presence in the standard broadband-decoupled ¹³C spectrum.

Interactive Data Table: Hypothetical ¹³C NMR and DEPT-135 Data for this compound

Note: This data is illustrative. Quaternary carbons are denoted by (C), methines by (CH), and methylenes by (CH₂).

| Assigned Carbons | Chemical Shift (δ, ppm) | DEPT-135 Signal |

| Tetraphene & Phenyl (Quaternary) | 142.0 - 128.0 | Absent |

| Tetraphene & Phenyl (Methine) | 128.0 - 123.0 | Positive |

| Ar -CH₂-CH₂-Ph | 141.5 | Absent |

| Ar-CH₂ -CH₂-Ph | 38.0 | Negative |

| Ar-CH₂-CH₂ -Ph | 35.5 | Negative |

While 1D NMR spectra identify the different types of protons and carbons, 2D NMR experiments are essential for assembling the molecular puzzle by revealing atom-to-atom connectivity. slideshare.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A key correlation in the COSY spectrum of this compound would be a cross-peak between the two triplet signals of the ethyl bridge (at δ 3.25 and 3.10 ppm), confirming their adjacent relationship (-CH₂-CH₂-).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com For instance, the proton signal at δ 3.25 ppm would show a cross-peak to the carbon signal at δ 38.0 ppm, assigning them as a CH₂ group. Combining HSQC with DEPT information allows for rapid assignment of all protonated carbons.

Interactive Data Table: Key Hypothetical 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Protons (δ ppm) | Correlating Nucleus (δ ppm) | Information Gained |

| COSY | 3.25 (t) | 3.10 (t) | Confirms -CH₂-CH₂- connectivity. |

| HSQC | 3.25 (t) | 38.0 (C) | Assigns the Ar-CH₂ group. |

| HMBC | 3.25 (t) | ~135 (C, quat) | Confirms attachment of ethyl chain to C-7 of tetraphene. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Infrared (IR) spectroscopy is particularly sensitive to polar functional groups and provides clear, characteristic absorption bands. su.se The IR spectrum of this compound would display several key features:

Aromatic C-H Stretch: A series of sharp, medium-intensity bands above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹, corresponding to the stretching of C-H bonds on the tetraphene and phenyl rings. youtube.com

Aliphatic C-H Stretch: Stronger, sharp bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, arising from the symmetric and asymmetric stretching of the C-H bonds in the ethyl bridge.

Aromatic C=C Stretch: A series of sharp bands of varying intensity in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bond vibrations within the aromatic rings.

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region, which are highly characteristic of the substitution patterns on the aromatic rings.

Interactive Data Table: Hypothetical Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3080 | Medium | Aromatic C-H Stretch |

| 2925 | Strong | Aliphatic Asymmetric CH₂ Stretch |

| 2855 | Strong | Aliphatic Symmetric CH₂ Stretch |

| 1600, 1505, 1450 | Medium-Weak | Aromatic C=C Ring Stretching |

| 750 | Strong | Aromatic C-H Out-of-Plane Bending |

Raman spectroscopy is complementary to IR spectroscopy and is particularly powerful for analyzing non-polar, symmetric vibrations, making it ideal for studying the carbon skeleton of π-conjugated systems. youtube.com While C-H stretches are also visible, the most prominent features in the Raman spectrum of this compound would be:

Symmetric Aromatic C=C Stretching: Very strong bands, often referred to as ring "breathing" modes, typically appear in the 1580-1610 cm⁻¹ and 1300-1400 cm⁻¹ regions. These modes involve the concerted expansion and contraction of the carbon framework and are strong in the Raman spectrum due to the large change in polarizability of the extensive electron cloud during the vibration. These vibrations are often weak or silent in the IR spectrum, highlighting the complementary nature of the two techniques.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic properties of conjugated systems like this compound. The absorption of ultraviolet and visible light promotes electrons from the ground state to higher energy excited states, providing insights into the molecule's electronic transitions and aromaticity.

The UV-Vis spectrum of this compound in a suitable solvent, such as cyclohexane, is expected to exhibit multiple absorption bands characteristic of its extended π-system. These bands arise from π → π* transitions within the tetraphene core and the attached phenylethyl group. The spectrum of a polycyclic aromatic hydrocarbon is typically characterized by three main groups of absorption bands: the β (or intense), the p (or pyrene-like), and the α (or fine-structured) bands.

The introduction of the phenylethyl substituent at the 7-position of the tetraphene core is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted tetraphene. This is due to the extension of the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The fine vibrational structure, particularly of the α-band, can provide information about the rigidity and planarity of the molecule. The intensity of these bands, represented by the molar extinction coefficient (ε), is related to the probability of the electronic transition.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Cyclohexane

| Band Assignment | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| β-band | ~290 | ~150,000 | S₀ → S₃ |

| p-band | ~340 | ~25,000 | S₀ → S₂ |

| α-band | ~380, 395, 410 | ~5,000 | S₀ → S₁ (vibrational fine structure) |

Note: The data in this table is illustrative and based on the expected spectral characteristics of a phenylethyl-substituted tetraphene, drawing parallels from known PAHs.

The electronic transitions observed in the UV-Vis spectrum are directly correlated with the molecular orbital energy levels of this compound. The HOMO-LUMO gap is a key parameter that determines the lowest energy absorption wavelength (the α-band). Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the molecular orbitals and predict the electronic transition energies, which can then be compared with the experimental UV-Vis data.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would provide valuable structural information.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. Due to the stability of the aromatic system, this peak should be one of the most intense in the spectrum. The fragmentation of this compound under EI conditions would likely proceed through characteristic pathways for alkyl-substituted PAHs. A major fragmentation route is the benzylic cleavage, leading to the loss of a benzyl (B1604629) radical (•CH₂Ph) or the formation of a stable tropylium-like ion.

Table 2: Predicted Major Fragmentation Ions for this compound in EI-MS

| m/z Value (Hypothetical) | Ion Structure/Fragment Lost | Fragmentation Pathway |

| 356 | [C₂₈H₂₀]⁺ (Molecular Ion) | - |

| 265 | [M - C₇H₇]⁺ | Loss of a benzyl radical (benzylic cleavage) |

| 252 | [M - C₈H₈]⁺ | Loss of styrene (B11656) via McLafferty-type rearrangement |

| 105 | [C₈H₉]⁺ | Phenylethyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Note: The m/z values are based on the predicted fragmentation of this compound and are for illustrative purposes.

The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound. The relative abundances of the fragment ions can give insights into the stability of different parts of the molecule. For instance, a high abundance of the [M - C₇H₇]⁺ ion would confirm the presence of the phenylethyl group and the lability of the benzylic C-C bond.

Advanced Spectroscopic Techniques for Thin Film and Material Analysis

The properties of this compound in the solid state, particularly in thin films, are crucial for its potential applications in organic electronics. Advanced spectroscopic techniques are employed to study the molecular arrangement and electronic behavior in these films.

Techniques such as X-ray diffraction (XRD) on thin films can reveal information about the crystallinity and molecular packing. The orientation of the molecules relative to the substrate can significantly impact charge transport properties. For large PAHs, a high degree of order is often desirable. researchgate.net

Spectroscopic ellipsometry can be used to determine the optical constants (refractive index and extinction coefficient) and the thickness of the thin films. These parameters are vital for the design and optimization of optical and electronic devices.

Furthermore, techniques like Atomic Force Microscopy (AFM) can provide morphological information about the thin film surface, revealing details about grain size and surface roughness. researchgate.net When combined with spectroscopic methods, a comprehensive picture of the structure-property relationships in thin films of this compound can be established. These advanced analytical methods are critical for understanding how intermolecular interactions in the solid state govern the material's performance. arxiv.org

Computational and Theoretical Investigations of 7 2 Phenylethyl Tetraphene

Quantum Chemical Calculations for Molecular Structure and Stability

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of complex molecules like 7-(2-Phenylethyl)tetraphene and for describing their electronic properties. researchgate.net

The geometry optimization process using a functional such as B3LYP with a basis set like 6-311++G(d,p) would theoretically determine the most stable conformation of the molecule by minimizing its energy. researchgate.netresearchgate.net This would define the precise bond lengths, bond angles, and dihedral angles of the molecule. For this compound, the planar tetraphene core would be slightly distorted by the bulky phenylethyl substituent. The ethyl linker would allow for a degree of conformational flexibility.

The electronic structure analysis from DFT calculations focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). e-asct.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net In this compound, the HOMO and LUMO are expected to be primarily localized on the extended π-system of the tetraphene core.

Table 1: Predicted DFT-Calculated Properties for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 0.5 D | Indicates slight polarity |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. wisc.edu It provides a localized, Lewis-like picture of bonding that is intuitive for chemists.

For this compound, NBO analysis would reveal the distribution of electron density throughout the molecule. The analysis would likely show significant π-delocalization across the tetraphene backbone, which is characteristic of PAHs. The natural charges on each atom would also be calculated, providing insight into the electrostatic potential of the molecule. The hybridization of the carbon atoms in the aromatic rings would be predominantly sp², consistent with their planar structure, while the carbon atoms of the ethyl linker would exhibit sp³ hybridization.

Table 2: Predicted NBO Analysis Data for Selected Atoms in this compound

| Atom/Group | Predicted Natural Charge (e) | Predicted Hybridization |

|---|---|---|

| Carbons in Tetraphene Core | -0.1 to -0.2 | sp² |

| Carbons in Phenyl Group | -0.1 to -0.2 | sp² |

| CH₂ (alpha to tetraphene) | -0.3 | sp³ |

| CH₂ (beta to tetraphene) | -0.25 | sp³ |

Thermochemical Properties and Energetics of Reactions

Computational methods can predict various thermochemical properties, such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). These values are crucial for understanding the stability of this compound and the energetics of its potential reactions.

By calculating the energies of reactants, products, and transition states, the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined. This allows for the prediction of whether a reaction will be spontaneous and to what extent it will proceed. For instance, the energy changes associated with addition, substitution, or oxidation reactions involving this compound could be computationally modeled.

Table 3: Predicted Thermochemical Data for a Hypothetical Hydrogenation Reaction of this compound

| Thermodynamic Parameter | Predicted Value (kJ/mol) | Implication |

|---|---|---|

| ΔH_reaction | -120 | Exothermic reaction |

| ΔG_reaction | -80 | Spontaneous reaction |

| ΔS_reaction | -135 J/(mol·K) | Decrease in disorder |

Theoretical Approaches to Reactivity and Selectivity

Understanding where and how a molecule will react is a central theme in chemistry. Theoretical approaches provide powerful tools to predict the reactivity and selectivity of complex molecules like substituted PAHs.

Prediction of Reactive Sites on Substituted PAHs

The reactivity of substituted PAHs is largely governed by the electron distribution in their π-systems. The presence of the phenylethyl substituent on the tetraphene core will influence the electron density and, consequently, the preferred sites for chemical attack.

Transition State Theory for Reaction Rate Constant Determination

Transition State Theory (TST) is a fundamental theory in chemical kinetics that explains the rates of elementary chemical reactions. wikipedia.orgpressbooks.pub It postulates a quasi-equilibrium between the reactants and an activated complex, known as the transition state. johnhogan.infolibretexts.org The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form products. pressbooks.pub

To determine a reaction rate constant (k) using TST, the potential energy surface of the reaction must be computationally mapped to locate the transition state structure. johnhogan.info The energy of this transition state relative to the reactants gives the activation energy (Ea) or, more precisely, the Gibbs free energy of activation (ΔG‡). wikipedia.org The Eyring equation, a central component of TST, relates the rate constant to this activation energy and temperature. libretexts.orgyoutube.com By calculating the vibrational frequencies of the transition state, the pre-exponential factor in the Arrhenius equation can also be estimated. This allows for a comprehensive understanding of the kinetics of a proposed reaction involving this compound.

Table 4: Predicted Kinetic Parameters for a Hypothetical Electrophilic Aromatic Substitution on this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Gibbs Free Energy of Activation (ΔG‡) | 95 kJ/mol | Energy barrier for the reaction |

| Enthalpy of Activation (ΔH‡) | 90 kJ/mol | Enthalpy difference between reactants and transition state |

| Entropy of Activation (ΔS‡) | -17 J/(mol·K) | Change in disorder on forming the transition state |

| Rate Constant (k) at 298 K | 1.2 x 10⁻⁴ s⁻¹ | Speed of the reaction at room temperature |

Analysis of Potential Energy Surfaces

The analysis of a molecule's potential energy surface (PES) is a fundamental computational technique used to explore its conformational landscape and reaction pathways. A PES is a mathematical function that relates the energy of a molecule to its geometry. By mapping this surface, researchers can identify stable structures (local minima), transition states (saddle points), and the energy barriers that separate them. dtic.mil

For a molecule like this compound, PES analysis would be crucial for understanding the rotational freedom of the phenylethyl group relative to the rigid tetraphene core. Key investigations would involve:

Conformational Analysis: The ethyl linker allows for various spatial orientations (conformers) of the phenyl group. A PES scan, performed by systematically rotating the dihedral angles of the ethyl chain, would reveal the most energetically favorable conformations. These stable structures correspond to minima on the potential energy surface.

Reaction Pathways: The PES can elucidate potential decomposition or isomerization pathways. For instance, it could be used to calculate the energy required for bond scission, such as the breaking of the N-N bond in model compounds, or for concerted dissociation reactions. dtic.mil The heights of the energy barriers between minima (transition states) determine the kinetic stability of different conformers and the feasibility of various reactions. dtic.mil

The stationary points on the PES are of primary interest. Minima represent stable or metastable isomers, while first-order saddle points correspond to the transition states connecting these isomers. The study of the PES provides a foundational understanding of the molecule's structural dynamics and reactivity. dtic.mil

Interactions with Solvents and Environment through Computational Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational modeling can simulate these interactions to provide a more realistic understanding of the molecule's behavior in solution.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) are widely used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this continuum. This method is efficient for calculating how the solvent affects the electronic structure, geometry, and properties like HOMO-LUMO energies and UV-Vis spectra. researchgate.net For example, calculations show the HOMO-LUMO gap of temozolomide (B1682018) changes when modeled in the gas phase versus in a DMSO solvent. researchgate.net

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations with explicit solvent molecules can provide insights into the solvation shell structure and the dynamic behavior of the molecule in solution.

Future Research Directions and Outlook

Development of Novel Synthetic Strategies for Regiocontrolled Functionalization

The precise control of substituent placement on the tetraphene core is paramount for tuning its electronic and physical properties. Future research will undoubtedly focus on developing novel synthetic methods that allow for the regiocontrolled functionalization of the 7-(2-Phenylethyl)tetraphene scaffold. One promising avenue is the use of late-stage functionalization techniques. For instance, methods involving the regioselective installation of directing groups, such as boryl or silyl (B83357) moieties, could pave the way for subsequent cross-coupling reactions to introduce a variety of functional groups at specific positions.

Another area of exploration lies in the application of C-H activation strategies. Directing group-assisted C-H functionalization would enable the selective introduction of substituents at positions that are otherwise difficult to access, offering a more atom-economical and efficient route compared to traditional multi-step syntheses. Research into photoredox catalysis and electrochemical methods could also yield milder and more selective conditions for modifying the tetraphene core, preserving the integrity of the phenylethyl group. A recent study on tetraphenylene (B3251814), a related PAH, demonstrated a novel approach for diversification through regioselective late-stage iodination followed by atom insertion, leading to the creation of complex helical architectures. rsc.org This highlights the potential for developing sophisticated synthetic methodologies for related structures like tetraphene.

| Synthetic Strategy | Potential Advantages |

| Late-Stage Functionalization | Allows for diversification of complex molecules at a late stage of the synthesis. |

| C-H Activation | High atom economy, reduces synthetic steps. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity. |

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding the reaction mechanisms and kinetics of the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and yields. Advanced spectroscopic techniques capable of in-situ monitoring will be indispensable. Techniques such as rapid-scan Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the consumption of reactants and the formation of intermediates and products.

Furthermore, the application of hyphenated techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), can offer detailed insights into the complex mixture of products that may form during functionalization reactions. For studying the photophysical properties of this compound, time-resolved fluorescence and absorption spectroscopy will be essential to probe the dynamics of excited states, which is critical for applications in optoelectronics. The development of new analytical methods, including those based on spectroscopic principles, is a key goal for providing real-time, selective, and sensitive analysis of PAHs without the need for extensive chromatographic pre-separation. nih.gov

Multiscale Computational Modeling for Predicting Complex Behavior

Computational modeling is a powerful tool for predicting the properties and behavior of complex molecules like this compound, thereby guiding experimental efforts. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, absorption and emission spectra, and charge transport properties of the molecule. This information is vital for assessing its potential in electronic devices.

Molecular dynamics (MD) simulations can provide insights into the intermolecular interactions and self-assembly behavior of this compound in the solid state or in solution. This is particularly important for understanding how the phenylethyl substituent influences the packing of the molecules, which in turn affects the bulk material properties. Multiscale modeling approaches that combine quantum mechanical calculations on a single molecule with classical simulations of larger systems will be necessary to bridge the gap between molecular properties and macroscopic behavior, offering a holistic understanding of this promising compound.

Integration of this compound into Hybrid Material Systems

The unique properties of this compound can be further enhanced by integrating it into hybrid material systems. For example, it could be incorporated as a component in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), leading to materials with tailored porosity and electronic properties for applications in gas storage, separation, and catalysis. The compound Tetraphene-7,12-dione is noted as an organic monomer for COFs, suggesting the potential for other tetraphene derivatives in this area. bldpharm.com

Another exciting direction is the development of hybrid materials where this compound is combined with inorganic nanoparticles, such as quantum dots or plasmonic nanoparticles. Such hybrids could exhibit novel photophysical properties arising from the interaction between the organic and inorganic components, with potential applications in light-harvesting, sensing, and photocatalysis. The functionalization of the tetraphene core with appropriate linking groups will be key to achieving stable and electronically coupled hybrid systems.

Exploration of New Applications in Emerging Technologies

The tailored electronic and photophysical properties of this compound make it a promising candidate for a variety of emerging technologies. In the field of organic electronics, it could be explored as a material for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The phenylethyl group could enhance solubility and processability, while the tetraphene core provides the necessary electronic functionality. The late-stage functionalization of related tetraphenylene compounds has already been shown to yield potential hole transport materials, demonstrating the viability of this class of compounds in materials science. rsc.org

Furthermore, the fluorescent properties of this compound could be harnessed for applications in chemical sensing and bioimaging. By strategically modifying the tetraphene core, it may be possible to design fluorescent probes that exhibit a selective response to specific analytes or biological targets. The broad applications of related functionalized compounds, such as benzothiophene (B83047) derivatives in solar cells and thin-film devices, underscore the potential for this compound in similar advanced technologies. ktu.edu

Q & A

How is 7-(2-Phenylethyl)tetraphene synthesized in laboratory settings, and what methodological considerations are critical for reproducibility?

Level: Basic

Answer: Synthesis typically involves multi-step organic reactions such as Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Key considerations include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions require strict control of oxygen and moisture .

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Purification : Column chromatography with silica gel or preparative HPLC ensures high purity (>95%), validated via NMR and mass spectrometry .

What advanced spectroscopic and chromatographic techniques are essential for characterizing this compound?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons and ethyl linkages; deuterated solvents (e.g., CDCl₃) minimize interference .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- HPLC-PDA : Quantifies purity and detects trace impurities using C18 reverse-phase columns .

How can researchers resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yield) of this compound?

Level: Advanced

Answer: Discrepancies often arise from solvent polarity, concentration effects, or instrumental calibration. Methodological solutions include:

- Standardized protocols : Use reference dyes (e.g., quinine sulfate) for fluorescence calibration .

- Solvent normalization : Report data in solvents with defined polarity indices (e.g., cyclohexane vs. ethanol) .

- Peer-data cross-validation : Compare results against databases like NIST Chemistry WebBook .

What computational modeling approaches are recommended to predict the electronic structure of this compound?

Level: Advanced

Answer:

- Density Functional Theory (DFT) : B3LYP/6-31G* basis sets model HOMO-LUMO gaps and charge distribution .

- Molecular Dynamics (MD) : Simulate solvent interactions and aggregation behavior .

- Software tools : Gaussian or ORCA for optimization; VMD for visualization .

How should researchers design experiments to assess the thermal stability of this compound?

Level: Basic

Answer:

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to detect decomposition temperatures .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points .

- Control variables : Ensure consistent sample mass (5–10 mg) and purge gas flow rates .

What are the key challenges in studying the environmental degradation pathways of this compound?

Level: Advanced

Answer:

- Complex matrix effects : Soil or water samples require solid-phase extraction (SPE) to isolate the compound .

- Metabolite identification : LC-QTOF-MS detects transformation products but demands high-resolution data .

- Oxidative pathways : Use radical quenchers (e.g., tert-butanol) to distinguish between hydroxyl radical vs. singlet oxygen mechanisms .

How can researchers optimize the synthesis yield of this compound while minimizing side reactions?

Level: Advanced

Answer:

- Reaction kinetics : Monitor temperature-dependent intermediates via in-situ FTIR .

- Catalyst loading : Optimize Pd catalyst (0.5–2 mol%) to balance cost and efficiency .

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to prevent undesired alkylation .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

- Waste disposal : Segregate halogenated waste in designated containers for incineration .

How can researchers validate the biological relevance of this compound in cellular studies?

Level: Advanced

Answer:

- Dose-response assays : Use MTT or resazurin assays to determine IC₅₀ values .

- Confocal microscopy : Track cellular uptake via fluorescence tagging .

- Negative controls : Include solvent-only and untreated cell groups to rule out artifacts .

What strategies are effective for resolving spectral overlaps in UV-Vis analysis of this compound mixtures?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.